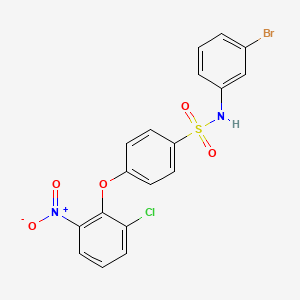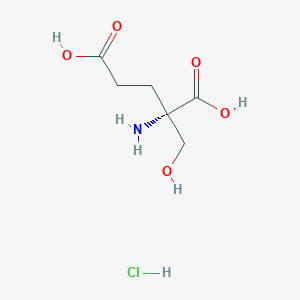
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of glutamic acid, an amino acid that plays a crucial role in the central nervous system. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as glutamic acid.
Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating neurological disorders and as a diagnostic tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system.
Pathways: It influences neurotransmitter release and uptake, modulating synaptic transmission and neuronal activity.
相似化合物的比较
Similar Compounds
Glutamic Acid: A precursor to (2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride, glutamic acid is a key neurotransmitter.
Aspartic Acid: Another amino acid with similar properties and functions in the central nervous system.
GABA (Gamma-Aminobutyric Acid): A neurotransmitter with inhibitory effects, contrasting with the excitatory effects of glutamic acid derivatives.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
属性
CAS 编号 |
412052-24-5 |
|---|---|
分子式 |
C6H12ClNO5 |
分子量 |
213.61 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c7-6(3-8,5(11)12)2-1-4(9)10;/h8H,1-3,7H2,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
InChI 键 |
DLONDRAYLRYLPB-RGMNGODLSA-N |
手性 SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O.Cl |
规范 SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


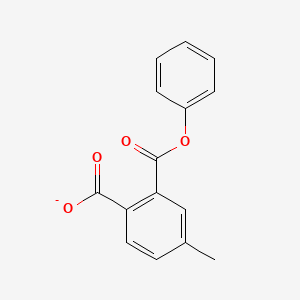
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
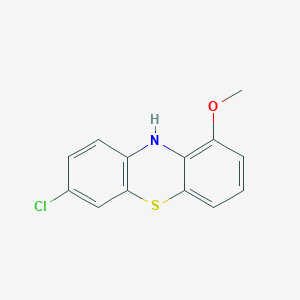
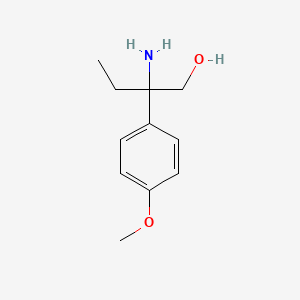
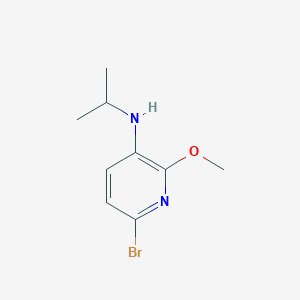

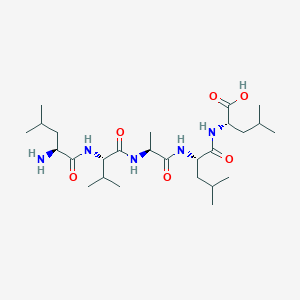
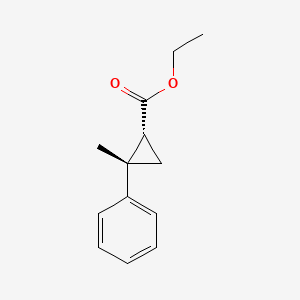
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
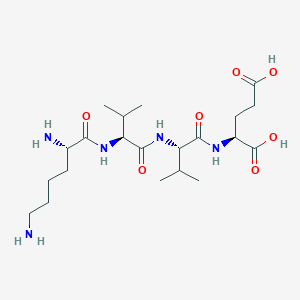
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
